3-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

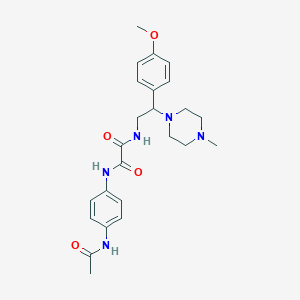

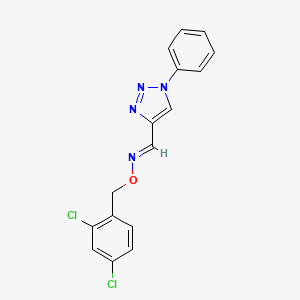

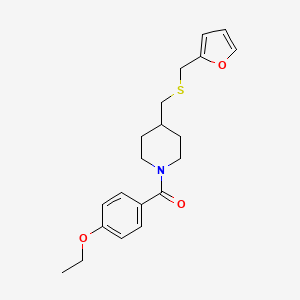

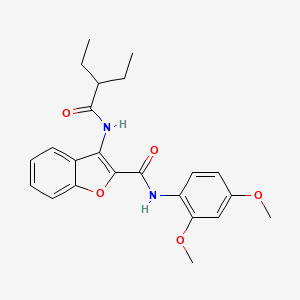

The compound “3-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was synthesized and recrystallized from EtOH . The compound was characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods such as density functional theory and outer valence Green function method . These methods can provide detailed information about the electronic structures, vibrational and ionization spectra of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, Phenylboronic acid is a white crystalline powder that has a melting point of approximately 174-175°C. It is soluble in both water and organic solvents such as ethanol, methanol, and dimethylsulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on related triazolyl-indole compounds reveals advancements in the synthesis and structural analysis of molecules bearing triazolyl-indole frameworks. For instance, Boraei et al. (2021) synthesized two analogues of triazolyl-indole, focusing on their molecular structure confirmed by X-ray diffraction and spectroscopic techniques. These compounds exhibited significant polar characteristics and the study provided detailed atomic charge distribution and molecular electrostatic potential maps, alongside reactivity descriptors, which could offer insights into similar compounds like 3-(5-((3-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole (Boraei, Soliman, Haukka, & Barakat, 2021).

Antimicrobial Evaluation

The antimicrobial properties of triazole and indole derivatives have been extensively studied, suggesting potential applications for related compounds. Gomha and Riyadh (2011) reported the microwave-assisted synthesis of triazoloindole derivatives, including antimicrobial evaluations, which may indicate similar applications for the compound (Gomha & Riyadh, 2011). Baytas et al. (2012) synthesized a series of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and derivatives, evaluated for their antioxidant and antimicrobial properties, suggesting potential bioactive applications (Baytas, Kapçak, Çoban, & Özbilge, 2012).

Catalytic Applications and Functionalization

Research on indole derivatives highlights their use in catalytic applications and functionalization strategies. Zhang et al. (2018) explored the photocatalytic performance of carbazole-based conjugated microporous polymers for C-3 formylation and thiocyanation of indoles, indicating the potential for similar catalytic applications of this compound in organic synthesis (Zhang, Tang, Yu, Huang, Fu, Kuang, Pan, & Yu, 2018).

Synthesis of Heterocyclic Compounds

The compound's structural motif suggests its utility in synthesizing novel heterocyclic compounds with potential biological activities. El-Sayed, Abbas, and Abdel Mageid (2016) synthesized 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one and derived new 3-(pyrimidin-4-yl)-1H-indole derivatives, highlighting the potential for developing pharmaceuticals and therapeutic agents (El-Sayed, Abbas, Abdel Mageid, & Magdziarz, 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar 1,2,4-triazole derivatives have been studied for their antimicrobial activities .

Mode of Action

It is suggested that similar 1,2,4-triazole derivatives interact with their targets and cause changes that result in their antimicrobial activities .

Biochemical Pathways

It is known that similar 1,2,4-triazole derivatives can affect various biochemical pathways, leading to their observed biological activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of similar 1,2,4-triazole derivatives can influence their bioavailability .

Result of Action

It is known that similar 1,2,4-triazole derivatives have shown good or moderate antimicrobial activities .

Action Environment

It is known that environmental factors can influence the action of similar 1,2,4-triazole derivatives .

Eigenschaften

IUPAC Name |

3-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4S/c1-2-24-18(16-11-21-17-9-4-3-8-15(16)17)22-23-19(24)25-12-13-6-5-7-14(20)10-13/h3-11,21H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOEGIINUHFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B2556177.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)

![N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B2556181.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2556184.png)

![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)